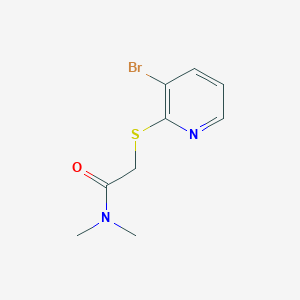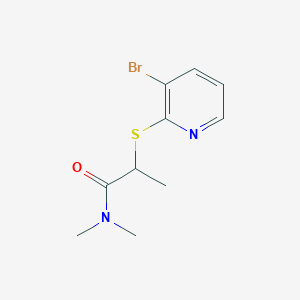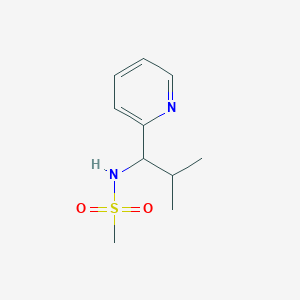![molecular formula C12H16N2O2S3 B7594025 N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide, also known as DTT, is a small molecule inhibitor that has been widely used in scientific research. DTT is a potent inhibitor of the enzyme protein disulfide isomerase (PDI), which is involved in the folding and maturation of proteins.
Mecanismo De Acción
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide acts as a reducing agent by donating electrons to disulfide bonds in proteins and enzymes. This reduces the disulfide bonds to thiol groups, which can then form new disulfide bonds with other thiol groups. In the case of PDI, N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide reduces the disulfide bonds in the enzyme, which prevents it from functioning properly.
Biochemical and Physiological Effects:
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell death. N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide has also been shown to protect cells from oxidative stress by reducing reactive oxygen species (ROS) levels. In addition, N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide has been shown to improve insulin sensitivity in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide in lab experiments is that it is a potent inhibitor of PDI, which allows researchers to study the effects of PDI inhibition on protein folding and maturation. However, one limitation of using N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide is that it can also reduce disulfide bonds in other proteins and enzymes, which can lead to non-specific effects. In addition, N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide. One area of research is to develop more specific inhibitors of PDI that do not have non-specific effects on other proteins and enzymes. Another area of research is to study the effects of PDI inhibition on specific diseases, such as cancer and neurodegenerative diseases. In addition, researchers can explore the use of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide as a therapeutic agent for these diseases.
Métodos De Síntesis
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide can be synthesized by reacting 2-chloro-4,5-dimethylthiazole with isopropylamine and sodium sulfite in water. The resulting product is then treated with thionyl chloride and thiophene-2-sulfonamide to yield N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide has been widely used in scientific research as a tool to study the role of PDI in protein folding and maturation. PDI is involved in the formation of disulfide bonds in proteins, which are important for their stability and function. N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide inhibits PDI activity by reducing the disulfide bonds in the enzyme, which prevents it from functioning properly. This allows researchers to study the effects of PDI inhibition on protein folding and maturation.
Propiedades
IUPAC Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S3/c1-8-9(2)18-11(13-8)12(3,4)14-19(15,16)10-6-5-7-17-10/h5-7,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLQCCYLJUFZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)NS(=O)(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)





![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)

![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)

![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)

